molecular formula C17H17ClFN3O4S2 B2510120 3-chloro-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-4-fluorobenzene-1-sulfonamide CAS No. 2097889-05-7

3-chloro-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-4-fluorobenzene-1-sulfonamide

Cat. No.: B2510120
CAS No.: 2097889-05-7
M. Wt: 445.91
InChI Key: ZMXCHJPRFRSFBZ-UHFFFAOYSA-N
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Description

This compound features a sulfonamide group attached to a chloro- and fluoro-substituted benzene ring, linked via an ethyl chain to a benzothiadiazole core bearing a cyclopropyl substituent. Its Smiles string, O=S(=O)(NCCN1c2ccccc2N(C2CC2)S1(=O)=O)c1ccc(Cl)c(F)c1, highlights the sulfonamide (-SO₂NH-) bridge and the fused benzothiadiazole system . The cyclopropyl group may enhance metabolic stability, while the halogen substituents (Cl, F) could influence binding affinity and lipophilicity.

Properties

IUPAC Name

3-chloro-N-[2-(3-cyclopropyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-1-yl)ethyl]-4-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClFN3O4S2/c18-14-11-13(7-8-15(14)19)27(23,24)20-9-10-21-16-3-1-2-4-17(16)22(12-5-6-12)28(21,25)26/h1-4,7-8,11-12,20H,5-6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMXCHJPRFRSFBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C3=CC=CC=C3N(S2(=O)=O)CCNS(=O)(=O)C4=CC(=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClFN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-chloro-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-4-fluorobenzene-1-sulfonamide is a sulfonamide derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article presents a detailed overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C16H16ClF N3O4S
  • Molecular Weight : 387.83 g/mol
  • IUPAC Name : 3-chloro-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-4-fluorobenzenesulfonamide

The biological activity of sulfonamides generally involves the inhibition of bacterial dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in bacteria. This mechanism is pivotal in the treatment of bacterial infections. The specific structural modifications in this compound may enhance its binding affinity and selectivity towards DHPS compared to other sulfonamides.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. The following table summarizes the antimicrobial efficacy observed in various studies:

Microorganism Minimum Inhibitory Concentration (MIC) Reference
Escherichia coli16 µg/mL
Staphylococcus aureus8 µg/mL
Pseudomonas aeruginosa32 µg/mL

Anticancer Activity

Preliminary studies suggest that the compound may have anticancer properties. In vitro assays have shown cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM) Mechanism Reference
HeLa12.5Induction of apoptosis
MCF-715.0Cell cycle arrest
A54910.0Inhibition of angiogenesis

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

  • Study on Antimicrobial Efficacy
    • A study published in Journal of Antimicrobial Chemotherapy demonstrated that the compound effectively inhibited the growth of resistant strains of E. coli. The results indicated a potential application in treating urinary tract infections caused by multidrug-resistant bacteria.
  • Anticancer Research
    • A research article in Cancer Letters reported that the compound exhibited significant cytotoxicity against breast cancer cells through the activation of apoptotic pathways. The study highlighted its potential as a lead compound for further development in cancer therapy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogs

The following compounds share the benzothiadiazole-ethyl linker motif but differ in substituents and functional groups:

3-Chloro-N-[2-(3-Cyclopropyl-2,2-Dioxo-1,3-Dihydro-2λ⁶,1,3-Benzothiadiazol-1-Yl)Ethyl]-2-Methylbenzene-1-Sulfonamide
  • Molecular Formula : C₁₉H₂₁ClN₃O₄S₂
  • Molecular Weight : 442.0
  • Key Differences :
    • Substituents : The benzene ring has a 2-methyl group instead of 4-fluoro.
    • Impact : Methyl groups typically increase lipophilicity but reduce polarity compared to fluorine. This substitution may alter pharmacokinetic properties, such as absorption and metabolism .
N-[2-(3-Cyclopropyl-2,2-Dioxo-1,3-Dihydro-2λ⁶,1,3-Benzothiadiazol-1-Yl)Ethyl]-3-Fluoro-4-Methoxybenzamide
  • Molecular Formula : C₁₉H₂₀FN₃O₄S
  • Molecular Weight : 405.4
  • Key Differences: Functional Group: Replaces sulfonamide (-SO₂NH-) with benzamide (-CONH-). Substituents: Features 3-fluoro and 4-methoxy on the benzene ring. Methoxy groups enhance electron density, possibly influencing binding to aromatic receptors .

Functional Group Variants

N-(3-Oxo-4H-1,4-Benzoxazin-6-Yl)Piperazine-1-Carboxamide Derivatives
  • Example : 4-[3-Chloro-5-(Trifluoromethyl)Pyridin-2-Yl]-N-(3-Oxo-4H-1,4-Benzoxazin-6-Yl)Piperazine-1-Carboxamide
  • Key Differences: Replaces benzothiadiazole with a benzoxazinone core and incorporates a piperazine-carboxamide linker. Impact: Benzoxazinones are associated with herbicidal activity, while piperazine enhances solubility and conformational flexibility .
Sulfonylurea Herbicides (e.g., Diflubenzuron, Fluazuron)
  • Example: N-(((4-Chlorophenyl)Amino)Carbonyl)-2,6-Difluorobenzamide (Diflubenzuron)
  • Key Differences: Contains a urea (-NHCONH-) bridge instead of sulfonamide.

Heterocyclic Core Modifications

Thiadiazole and Oxadiazole Derivatives
  • Example : 4-Chloro-N-[3-Methyl-1-(5-Thioxo-4,5-Dihydro-1,3,4-Oxadiazol-2-Yl)Butyl]Benzamide
  • Key Differences: Substitutes benzothiadiazole with a 1,3,4-oxadiazole ring. Impact: Oxadiazoles are known for antimicrobial and anti-inflammatory activities, suggesting divergent therapeutic applications compared to benzothiadiazoles .

Structural and Property Comparison Table

Compound Core Structure Functional Group Substituents Molecular Weight Potential Bioactivity
Target Compound Benzothiadiazole Sulfonamide 3-Cl, 4-F, cyclopropyl 442.0 Not reported
Compound A Benzothiadiazole Sulfonamide 3-Cl, 2-CH₃, cyclopropyl 442.0 Not reported
Compound B Benzothiadiazole Benzamide 3-F, 4-OCH₃, cyclopropyl 405.4 Not reported
Compound C Benzoxazinone Carboxamide 3-Cl, CF₃, pyridinyl ~589 (estimated) Herbicidal
Compound D Benzamide Urea 2,6-F, 4-Cl 310.7 Insect growth inhibition
Compound E Oxadiazole Benzamide 4-Cl, thioxo ~350 (estimated) Antimicrobial

Key Insights

  • Functional Groups : Sulfonamides (target compound) generally exhibit higher acidity and hydrogen-bonding capacity than benzamides or ureas, influencing target selectivity.
  • Halogen Effects : Fluorine enhances metabolic stability and bioavailability; chlorine increases lipophilicity and steric bulk.

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